

# Spectroscopic Data for 4-Bromo-2-methylquinoline: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-methylquinoline

CAS No.: 50488-44-3

Cat. No.: B1283842

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## Introduction

**4-Bromo-2-methylquinoline** is a heterocyclic compound belonging to the quinoline family, which forms the core structure of many pharmaceuticals and biologically active compounds. Its chemical structure, characterized by a bromine substituent at the 4-position and a methyl group at the 2-position of the quinoline ring, imparts specific physicochemical properties that are of significant interest in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application in drug development and scientific research, ensuring its identity, purity, and structural integrity.

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-methylquinoline**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural elucidation of the molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also field-proven insights into the experimental choices and data interpretation.

## Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of **4-Bromo-2-methylquinoline** are numbered as depicted in the following diagram. This systematic numbering will be used consistently throughout this guide to correlate spectral data with specific nuclei within the molecule.

Caption: Molecular structure of **4-Bromo-2-methylquinoline** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **4-Bromo-2-methylquinoline**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural confirmation.

### $^1\text{H}$ NMR (Proton NMR) Data

The  $^1\text{H}$  NMR spectrum of **4-Bromo-2-methylquinoline** provides information on the number of different types of protons and their neighboring environments. The spectrum is typically run in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Data for **4-Bromo-2-methylquinoline** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.17	br s	1H	H-5
7.64	s	1H	H-3
7.34	d	1H	H-8
7.19	t	1H	H-6
7.05	d	1H	H-7
2.16	s	3H	$\text{CH}_3$ (C9)

Interpretation of the  $^1\text{H}$  NMR Spectrum:

- **Aromatic Region (7.0-8.2 ppm):** The signals in this region are characteristic of the protons on the quinoline ring system. The downfield shift of H-5 (8.17 ppm) is attributed to the anisotropic effect of the neighboring nitrogen atom and the deshielding effect of the bromine atom. The singlet at 7.64 ppm is assigned to H-3, which lacks adjacent proton coupling partners. The remaining aromatic protons (H-6, H-7, and H-8) exhibit expected doublet and triplet splitting patterns due to ortho- and meta-coupling.
- **Aliphatic Region (2.16 ppm):** The singlet at 2.16 ppm, integrating to three protons, is unequivocally assigned to the methyl group at the C2 position. The singlet nature of this peak indicates no adjacent protons.

## <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: <sup>13</sup>C NMR Data for **4-Bromo-2-methylquinoline** in CDCl<sub>3</sub>

Chemical Shift (δ) ppm	Assignment
169.1	C-2
139.2	C-8a
134.5	C-4
129.9	C-6
124.3	C-5
120.2	C-7
118.1	C-4a
24.4	CH <sub>3</sub> (C9)

Interpretation of the <sup>13</sup>C NMR Spectrum:

The <sup>13</sup>C NMR spectrum shows eight distinct signals, corresponding to the ten carbon atoms in the molecule, indicating some degree of symmetry or overlapping signals.

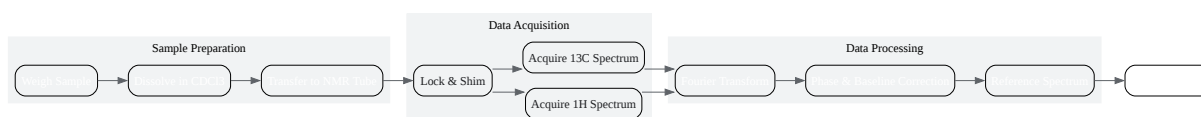
- **Quaternary Carbons:** The downfield signals at 169.1 ppm and 139.2 ppm are assigned to the C-2 and C-8a carbons, respectively, based on their positions in the heterocyclic ring and the influence of the nitrogen atom. The signal at 134.5 ppm is attributed to the C-4 carbon, which is directly attached to the electronegative bromine atom. The signal at 118.1 ppm is assigned to the C-4a bridgehead carbon.
- **CH Carbons:** The signals in the range of 120-130 ppm are assigned to the protonated aromatic carbons (C-5, C-6, C-7).
- **Aliphatic Carbon:** The upfield signal at 24.4 ppm is characteristic of the methyl carbon (C-9).

## Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of quinoline derivatives.

- **Sample Preparation:**
  - Accurately weigh 5-10 mg of **4-Bromo-2-methylquinoline** for  $^1\text{H}$  NMR and 20-25 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry 5 mm NMR tube.
  - For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ ) is common practice.
  - Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
- **Instrument Setup and Calibration:**
  - The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
  - The instrument's magnetic field is locked onto the deuterium signal of the solvent.

- The magnetic field homogeneity is optimized through a process called shimming to achieve sharp and symmetrical peaks.
- $^1\text{H}$  NMR Acquisition:
  - A standard one-pulse sequence is typically employed.
  - Key acquisition parameters include a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.
  - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
  - Due to the low natural abundance of  $^{13}\text{C}$ , a greater number of scans (typically 1024 or more) and a longer acquisition time are required.
- Data Processing:
  - The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
  - The spectrum is then phased and the baseline is corrected.
  - Chemical shifts are referenced to the residual solvent peak.



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Caption: Workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

### Expected IR Absorptions

While an experimental spectrum for **4-Bromo-2-methylquinoline** is not readily available in public databases, the expected characteristic absorption bands can be predicted based on its structure.

Table 3: Predicted IR Absorption Bands for **4-Bromo-2-methylquinoline**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
3100-3000	Aromatic C-H Stretch	Medium
3000-2850	Aliphatic C-H Stretch (CH <sub>3</sub> )	Medium
1620-1580	C=N Stretch (in quinoline ring)	Strong
1580-1450	C=C Aromatic Ring Stretch	Strong
1450-1350	CH <sub>3</sub> Bending	Medium
850-750	C-H Out-of-plane Bending (Aromatic)	Strong
600-500	C-Br Stretch	Medium

Interpretation of Expected IR Spectrum:

- C-H Stretching: The spectrum is expected to show bands above 3000 cm<sup>-1</sup> corresponding to the aromatic C-H stretching vibrations and bands just below 3000 cm<sup>-1</sup> for the methyl C-H stretches.

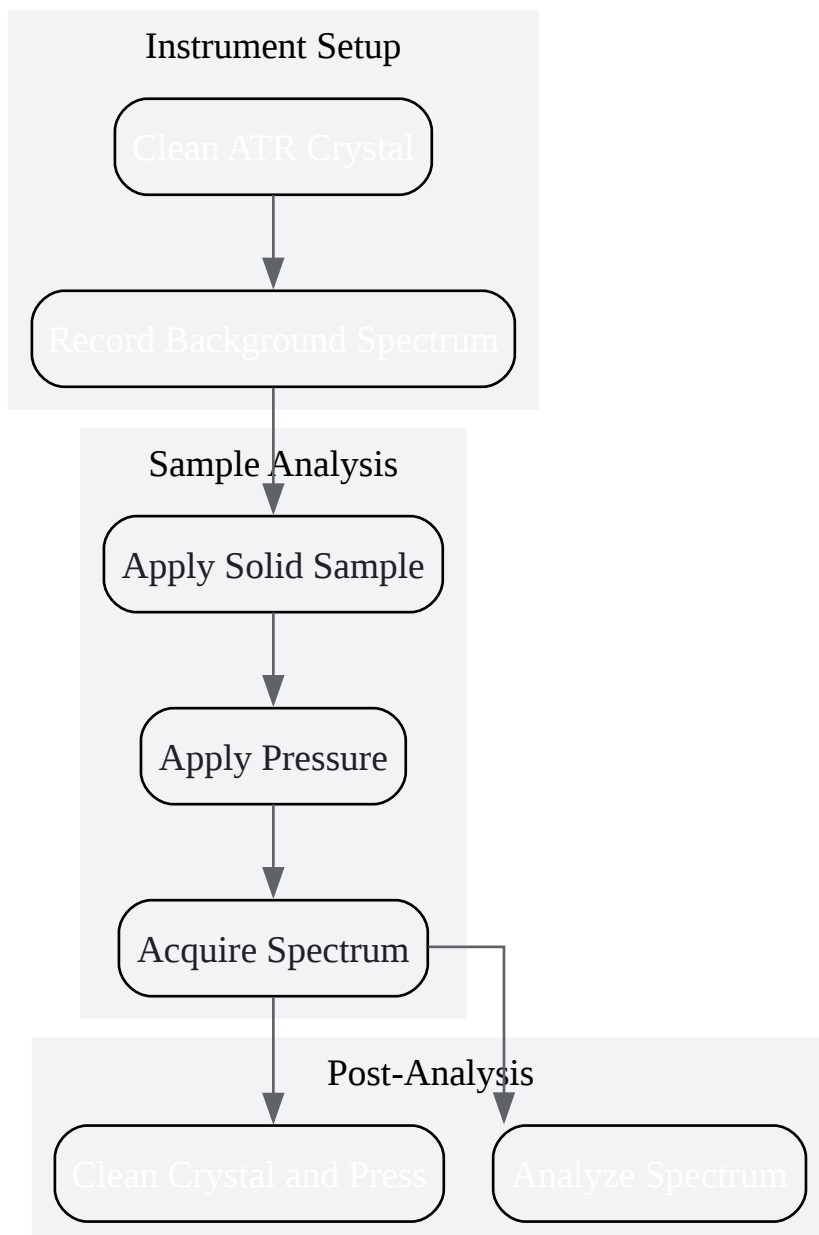
- C=N and C=C Stretching: Strong absorptions in the 1620-1450  $\text{cm}^{-1}$  region are characteristic of the C=N and C=C stretching vibrations within the quinoline ring system.
- Fingerprint Region: The region below 1500  $\text{cm}^{-1}$  is the fingerprint region, containing a complex pattern of absorptions that are unique to the molecule, including C-H bending and C-Br stretching vibrations. The C-Br stretch is expected to appear in the lower frequency region (600-500  $\text{cm}^{-1}$ ).

## Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

The following is a standard procedure for obtaining an FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.

- Instrument Preparation:
  - Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This background spectrum is automatically subtracted from the sample spectrum.
- Sample Application:
  - Place a small amount of the solid **4-Bromo-2-methylquinoline** powder onto the center of the ATR crystal.
  - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Spectrum Acquisition:
  - Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The data is collected over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing and Cleaning:

- The resulting spectrum is displayed in terms of transmittance or absorbance.
- After analysis, clean the ATR crystal and the press arm tip thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.



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Caption: Workflow for FT-IR spectroscopic analysis using ATR.

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.

### Expected Mass Spectrum

An experimental mass spectrum for **4-Bromo-2-methylquinoline** is not widely available. However, the expected key features can be predicted.

- Molecular Ion Peak ( $M^+$ ): Bromine has two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Therefore, the mass spectrum of **4-Bromo-2-methylquinoline** will exhibit a characteristic pair of molecular ion peaks of almost equal intensity, separated by 2 m/z units.
  - $[M]^+$  with  $^{79}\text{Br}$ :  $\text{C}_{10}\text{H}_8^{79}\text{BrN}^+ = 220.98$  m/z
  - $[M+2]^+$  with  $^{81}\text{Br}$ :  $\text{C}_{10}\text{H}_8^{81}\text{BrN}^+ = 222.98$  m/z

Table 4: Predicted m/z Values for **4-Bromo-2-methylquinoline**

Adduct	m/z
$[M+H]^+$	221.99129
$[M+Na]^+$	243.97323
$[M-H]^-$	219.97673
$[M]^+$	220.98346

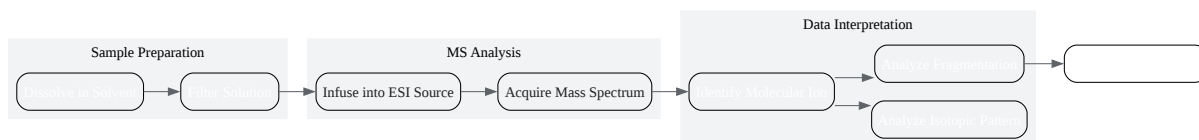
Data sourced from PubChem.[1]

- Fragmentation Pattern: The fragmentation pattern will depend on the ionization method used. Common fragmentation pathways for quinolines involve the loss of small neutral molecules or radicals. For **4-Bromo-2-methylquinoline**, potential fragmentation could involve the loss of the bromine atom or the methyl group.

## Experimental Protocol for Mass Spectrometry

The following is a general procedure for analyzing a solid organic compound using Electrospray Ionization (ESI) Mass Spectrometry, a soft ionization technique suitable for polar and medium-polarity compounds.

- Sample Preparation:
  - Prepare a dilute solution of **4-Bromo-2-methylquinoline** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  - The solution should be filtered through a syringe filter (0.22  $\mu\text{m}$ ) to remove any particulate matter.
- Instrument Setup:
  - The mass spectrometer is typically coupled to a liquid chromatography system or a direct infusion pump.
  - The ESI source parameters, such as the capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized to achieve a stable spray and efficient ionization.
- Data Acquisition:
  - The sample solution is introduced into the ESI source at a constant flow rate.
  - The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 m/z).
  - Data can be acquired in both positive and negative ion modes to observe different adducts.
- Data Analysis:
  - The acquired mass spectrum is analyzed to identify the molecular ion peaks and any significant fragment ions.
  - The isotopic pattern of the molecular ion is examined to confirm the presence of bromine.



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Caption: Workflow for Mass Spectrometry analysis.

## Conclusion

The spectroscopic data presented in this guide, including  $^1\text{H}$  and  $^{13}\text{C}$  NMR, and predicted IR and MS characteristics, provide a robust framework for the structural characterization of **4-Bromo-2-methylquinoline**. The convergence of these analytical techniques offers a high degree of confidence in the assigned structure. The detailed experimental protocols serve as a valuable resource for researchers, ensuring the acquisition of high-quality and reproducible data. This comprehensive spectroscopic profile is essential for the quality control and further development of **4-Bromo-2-methylquinoline** in its various applications.

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## Sources

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